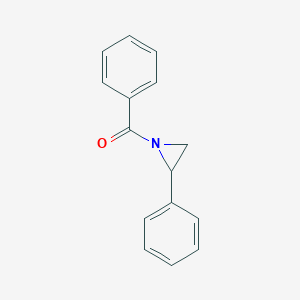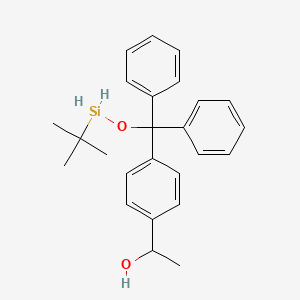
1-Benzylpyrrolidin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylpyrrolidin-3-yl acetate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the benzyl group and the acetate ester in this compound makes it a compound of interest for various scientific research applications.
Métodos De Preparación
The synthesis of 1-Benzylpyrrolidin-3-yl acetate can be achieved through several synthetic routes. One common method involves the asymmetric intramolecular Michael reaction of acyclic compounds such as ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate. This reaction is carried out under specific conditions to yield the desired pyrrolidine derivative . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Benzylpyrrolidin-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound can yield 1-Benzyl-3-hydroxypyrrolidine, a compound known for its use as an intermediate in drug synthesis .
Aplicaciones Científicas De Investigación
1-Benzylpyrrolidin-3-yl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Additionally, it is used in the development of novel compounds for various industrial applications, such as the synthesis of alkaloids and unusual β-amino acids .
Mecanismo De Acción
The mechanism of action of 1-Benzylpyrrolidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Benzylpyrrolidin-3-yl acetate can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups. For example, pyrrolidin-2-one derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique combination of the benzyl group and acetate ester in this compound distinguishes it from other pyrrolidine derivatives and contributes to its specific biological activities.
Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizine
- Prolinol
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(1-benzylpyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C13H17NO2/c1-11(15)16-13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Clave InChI |
WAZGGSCOYCPXGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)


